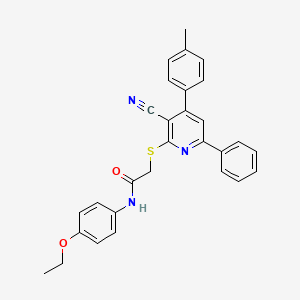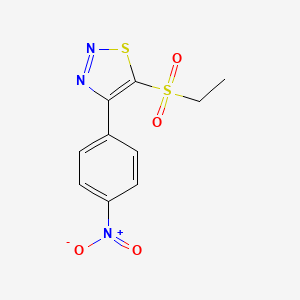
4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4 It is characterized by a pyrazole ring substituted with an amino group at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 3-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Amino-1-Isopropyl-1H-pyrazol-3-carbonitril beinhaltet typischerweise einen mehrstufigen Prozess. Ein gängiges Verfahren umfasst die Reaktion von 3-Amino-4-cyanopyrazol mit Isopropylhalogenid in Gegenwart einer Base wie Kaliumcarbonat in N,N-Dimethylformamid (DMF) bei erhöhten Temperaturen . Die Reaktion verläuft über eine nucleophile Substitution, die zur Bildung des gewünschten Produkts führt.
Industrielle Herstellungsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Dabei werden kontinuierliche Strömungsreaktoren eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Die Verwendung der automatisierten Flash-Chromatographie zur Reinigung ist in industriellen Umgebungen ebenfalls üblich .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Amino-1-Isopropyl-1H-pyrazol-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Aminogruppe kann an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Elektrophile wie Acylchloride oder Sulfonylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Nitroderivate.
Reduktion: Primäre Amine.
Substitution: Acylierte oder sulfonierte Derivate.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-Isopropyl-1H-pyrazol-3-carbonitril hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 4-Amino-1-Isopropyl-1H-pyrazol-3-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während die Nitrilgruppe an nucleophilen Additionsreaktionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Effekten führt .
Ähnliche Verbindungen:
3-Amino-4-pyrazolcarbonitril: Ähnliche Struktur, jedoch ohne die Isopropylgruppe.
5-Amino-1H-pyrazol-4-carbonitril: Anders substituiertes Pyrazol mit ähnlicher Reaktivität.
Einzigartigkeit: 4-Amino-1-Isopropyl-1H-pyrazol-3-carbonitril ist einzigartig durch das Vorhandensein der Isopropylgruppe, die seine Lipophilie und möglicherweise seine biologische Aktivität erhöht. Dieses Strukturmerkmal unterscheidet es von anderen Pyrazolderivaten und trägt zu seinen spezifischen Anwendungen in der medizinischen Chemie und industriellen Prozessen bei .
Wirkmechanismus
The mechanism of action of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-pyrazolecarbonitrile: Similar structure but lacks the isopropyl group.
5-Amino-1H-pyrazole-4-carbonitrile: Differently substituted pyrazole with similar reactivity.
Uniqueness: 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
4-amino-1-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-4-6(9)7(3-8)10-11/h4-5H,9H2,1-2H3 |
InChI-Schlüssel |
AUZBNRWQBHGIMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C(=N1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)
![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)

![Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11780300.png)

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine](/img/structure/B11780308.png)
